4-Chloro-6-fluoropyridin-3-amine
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Overview
Description
4-Chloro-6-fluoropyridin-3-amine is a heterocyclic compound with the molecular formula C5H4ClFN2. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 6 are replaced by chlorine and fluorine atoms, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-fluoropyridin-3-amine typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with an amine group. Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents on the pyridine ring .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and minimizes the formation of by-products. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-fluoropyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cross-Coupling Reactions: Reactions like Suzuki-Miyaura coupling can be used to introduce various substituents on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium fluoride, and other strong bases are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are typical.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-6-fluoropyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-fluoropyridine: Similar in structure but lacks the amine group, making it less versatile in certain applications.
6-Chloro-4-fluoropyridin-3-amine: An isomer with different substitution patterns, affecting its chemical reactivity and biological activity.
3,5-Dichloro-2,4,6-trifluoropyridine: A more heavily substituted derivative with distinct properties and applications.
Uniqueness
4-Chloro-6-fluoropyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C5H4ClFN2 |
---|---|
Molecular Weight |
146.55 g/mol |
IUPAC Name |
4-chloro-6-fluoropyridin-3-amine |
InChI |
InChI=1S/C5H4ClFN2/c6-3-1-5(7)9-2-4(3)8/h1-2H,8H2 |
InChI Key |
CBSRFSHEGOBGIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)N)Cl |
Origin of Product |
United States |
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